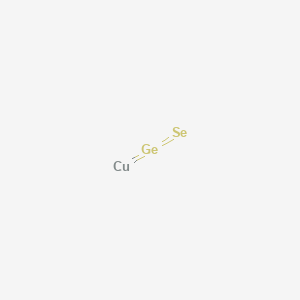

Copper germanium selenide; 99.99% (metals basis)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Copper Germanium Selenide is a compound with the linear formula CuGeSe . It is generally available in most volumes with high purity . It appears as a powder, granules, or pieces .

Synthesis Analysis

Copper selenides can be synthesized using wet chemical methods . The synthesis results in copper selenides with different stoichiometric compositions, including CuSe, Cu3Se2, and Cu2−xSe . These compounds exhibit different morphologies and sizes .Molecular Structure Analysis

The molecular structure of copper selenides, such as Cu2−xSe, contributes to their unique properties. For instance, Cu2−xSe has the highest Seebeck coefficient and lowest thermal conductivity among the three samples due to its unique crystal structure .Chemical Reactions Analysis

Copper selenides undergo various chemical reactions. For instance, after being sintered at 400 °C under N2 atmosphere, the electrical conductivity of Cu2−xSe significantly increases .Physical And Chemical Properties Analysis

Copper Germanium Selenide is insoluble in water . Its molecular weight is 215.12 . The compound’s exact mass and monoisotopic mass are 216.767 g/mol .科学的研究の応用

Semiconductors in Electronics

Copper germanium selenide is extensively used as a semiconductor material in transistors, solar cells, and optical materials due to its excellent electrical properties .

Optoelectronic Devices

Its optoelectronic properties make it suitable for use in thin-film solar cells (TFSCs) and photoelectrochemical (PEC) water splitting, which are critical for renewable energy technologies .

Thermoelectric Materials

This compound is considered a promising candidate for high-performance flexible thermoelectrics, which convert heat to electricity and vice versa .

Photodetectors and Optical Filters

It is applied in various devices such as photodetectors and optical filters due to its ability to control the passage of light in the visible to infrared spectrum .

Alloying Agent

Copper germanium selenide acts as an alloying agent, which can alter the properties of metals to improve their performance in various applications .

Catalysis

It serves as a catalyst in chemical reactions, which can be crucial for industrial processes and research applications .

作用機序

Target of Action

Copper germanium selenide is primarily targeted for use in thermoelectric devices . It is considered a promising candidate for high-performance flexible thermoelectrics . The compound’s primary targets are the electron transport pathways in these devices, where it plays a crucial role in the conversion of heat into electricity .

Biochemical Pathways

This chain is a series of compounds that transfer electrons from electron donors to electron acceptors via redox reactions. The energy released in these reactions is used to generate a form of chemical potential energy .

Pharmacokinetics

The compound’sADME properties (Absorption, Distribution, Metabolism, and Excretion) would be relevant in the context of its stability, reactivity, and lifespan within a device .

Result of Action

The result of copper germanium selenide’s action is a significant improvement in the thermoelectric performance of the devices in which it is used . Specifically, the compound’s action leads to an enhancement in the electrical conductivity of the device, resulting in a significant improvement of its ZT values from 0.096 to 0.458 at 30 to 150 °C .

Action Environment

The action of copper germanium selenide is influenced by environmental factors such as temperature and atmospheric conditions . For example, the compound’s electrical conductivity enhances considerably after being sintered at 400 °C under N2 atmosphere . This suggests that the compound’s action, efficacy, and stability can be optimized under specific environmental conditions .

Safety and Hazards

特性

IUPAC Name |

selanylidenegermylidenecopper |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.GeSe/c;1-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTVKWORTHHMFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cu]=[Ge]=[Se] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuGeSe |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper germanium selenide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Chlorodifluoromethyl)thio]-chlorobenzene, 97%](/img/structure/B6313540.png)